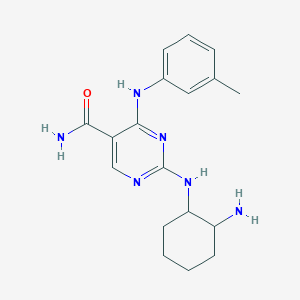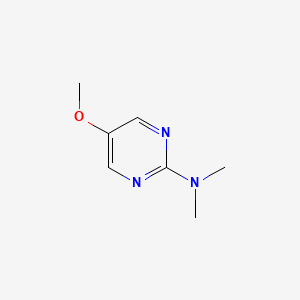![molecular formula C15H12ClN3O2 B13095366 Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate CAS No. 1027511-45-0](/img/structure/B13095366.png)
Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves the regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-A]pyrimidine with a wide range of terminal alkynes. This reaction proceeds smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions . The subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position is achieved via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .
Industrial Production Methods
化学反应分析
Types of Reactions
Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the C2 and C6 positions, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halides, amines, and alkynes are used in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyrimidine derivatives, which can exhibit different biological activities depending on the introduced functional groups .
科学研究应用
作用机制
The mechanism by which ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate exerts its effects involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory properties.
相似化合物的比较
Similar Compounds
Pyrazolo[1,5-A]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[5,1-C]triazine: Another heterocyclic compound with comparable properties.
1,3,4-Thiadiazole: Known for its antimicrobial and antiviral activities.
Uniqueness
Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate stands out due to its specific substitution pattern, which imparts unique biological activities and makes it a valuable scaffold for drug development .
属性
CAS 编号 |
1027511-45-0 |
|---|---|
分子式 |
C15H12ClN3O2 |
分子量 |
301.73 g/mol |
IUPAC 名称 |
ethyl 6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C15H12ClN3O2/c1-2-21-15(20)13-8-18-19-9-11(7-17-14(13)19)10-3-5-12(16)6-4-10/h3-9H,2H2,1H3 |
InChI 键 |
IXHHCUSFAKWELC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C2N=CC(=CN2N=C1)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


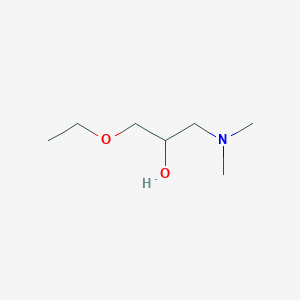
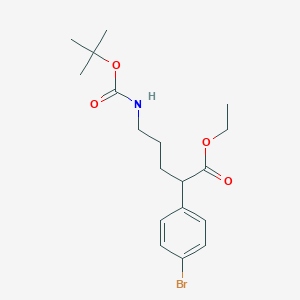
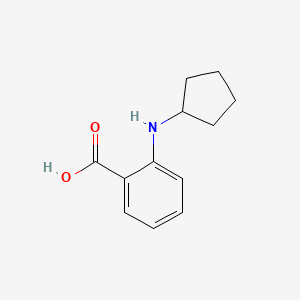
![1'-Amino-[1,1'-BI(cyclopropane)]-1-carboxylic acid](/img/structure/B13095303.png)

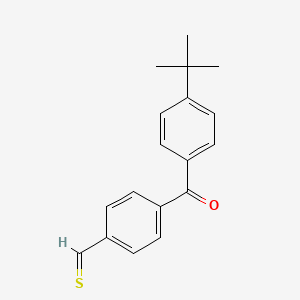
![Methyl 2'-(5-fluoro-2-methylphenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13095338.png)
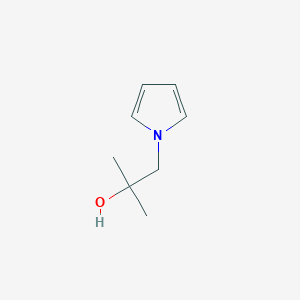

![3-Bromo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13095373.png)

